Technical Guide: (R)-4-(1-Aminopropyl)-2-methylphenol
Technical Guide: (R)-4-(1-Aminopropyl)-2-methylphenol
The following technical guide provides an in-depth analysis of (R)-4-(1-Aminopropyl)-2-methylphenol (CAS 1270582-06-3), a specialized chiral building block used in pharmaceutical research and development.
CAS: 1270582-06-3 Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol Role: Chiral Intermediate, Pharmacophore Scaffold, Impurity Standard[1][2]
Executive Summary
(R)-4-(1-Aminopropyl)-2-methylphenol is a high-value chiral benzylic amine intermediate.[1][2] Structurally, it features a phenol core substituted with a methyl group at the ortho position and a chiral 1-aminopropyl chain at the para position.[1][2] This scaffold is significant in medicinal chemistry, particularly for the development of Central Nervous System (CNS) agents, including analgesics and adrenergic receptor modulators.[1][2] It serves as a critical building block for structure-activity relationship (SAR) studies and as a reference standard for regioisomeric impurities in the synthesis of complex APIs like Tapentadol and related phenethylamine derivatives.[1][2]
Chemical Identity & Physicochemical Core
Understanding the precise stereochemistry and electronic properties of this molecule is essential for its application in asymmetric synthesis.[1][2]
Structural Analysis[1][2]
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Functional Handle: Primary amine at the benzylic position (C1 of the propyl chain).[1][2]
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Chirality: The (R)-configuration at the benzylic carbon is crucial for biological activity, as receptor binding pockets (e.g., μ-opioid, adrenergic) are highly stereospecific.[1][2]
Key Physicochemical Properties
| Property | Value (Experimental/Predicted) | Relevance |
| Appearance | Off-white to pale brown solid | Oxidation sensitive (phenol/amine).[1][2] |
| Boiling Point | ~278 °C (Predicted) | High thermal stability required for processing.[1][2] |
| pKa (Amine) | ~9.5 | Basic; exists as cation at physiological pH.[1][2] |
| pKa (Phenol) | ~10.2 | Weakly acidic; allows for selective O-alkylation.[1][2] |
| LogP | ~1.8 - 2.2 | Moderate lipophilicity; CNS penetrant potential.[1][2] |
| Solubility | DMSO, Methanol, Dilute Acid | Poor water solubility in neutral form.[1][2] |
Synthetic Pathways & Manufacturing
The synthesis of CAS 1270582-06-3 requires strict control over stereochemistry.[1][2] Racemic synthesis followed by resolution is inefficient; therefore, asymmetric catalysis or biocatalysis is preferred.[1][2]
Route A: Asymmetric Reductive Amination (Chemical)
This route utilizes a chiral sulfinamide auxiliary (e.g., Ellman’s auxiliary) to induce stereochemistry.[1][2]
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Condensation: Reaction of 4-propionyl-2-methylphenol with (R)-tert-butanesulfinamide to form the chiral ketimine.[1][2]
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Reduction: Diastereoselective reduction using NaBH₄ or L-Selectride.[1][2]
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Deprotection: Acidic hydrolysis (HCl/MeOH) to yield the chiral amine salt.[1][2]
Route B: Biocatalytic Transamination (Enzymatic)
A more sustainable approach using ω-Transaminases (ω-TA) to convert the ketone directly to the (R)-amine.[1][2]
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Enzyme: (R)-selective ω-Transaminase (e.g., from Arthrobacter sp.).[1][2]
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Amine Donor: Isopropylamine (shifts equilibrium by removing acetone).[1][2]
Synthesis Workflow Diagram
The following diagram illustrates the parallel synthetic strategies.
Caption: Comparison of Chemical (Ellman's Auxiliary) vs. Enzymatic (Transaminase) synthesis routes.
Applications in Drug Development
This compound is not merely a reagent; it is a scaffold used to probe the "magic methyl" effect and optimize receptor binding.[1][2]
Fragment-Based Drug Discovery (FBDD)[1][2]
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Phenol Isostere: The 2-methylphenol moiety mimics the tyrosine residue found in endogenous opioid peptides (enkephalins).[1][2]
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Linker Chemistry: The primary amine serves as a versatile handle for coupling with carboxylic acids, aldehydes (reductive amination), or sulfonyl chlorides to generate diverse libraries.[1][2]
Impurity Profiling for Tapentadol
In the synthesis of Tapentadol (3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol), regioisomeric impurities can form if the Friedel-Crafts alkylation occurs at the para position instead of the meta position relative to the hydroxyl group.[1][2]
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CAS 1270582-06-3 serves as a critical Reference Standard to quantify these potential regioisomers during Quality Control (QC) of phenethylamine-based APIs.[1][2]
Analytical Characterization & Validation
To ensure the integrity of the (R)-enantiomer, a self-validating analytical system is required.[1][2]
Chiral HPLC Method[1][2]
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2]
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Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).[1][2]
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Expectation: The (R)-enantiomer should elute distinctly from the (S)-enantiomer. Racemic standard required for method development.[1][2]
NMR Validation
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1H NMR (DMSO-d6): Diagnostic signals include the benzylic methine triplet (~3.8 ppm), the aromatic methyl singlet (~2.2 ppm), and the distinct aromatic coupling pattern (1,2,4-substitution).[1][2]
Handling & Stability (Safety)[1][2]
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Storage: Hygroscopic and oxidation-sensitive.[1][2] Store under Argon/Nitrogen at -20°C.
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Hazards: Irritant to eyes and skin.[1][2] Phenols can be absorbed through the skin; use nitrile gloves and face shield.[1][2]
References
-
PubChem. (2025).[1][2] Compound Summary: 4-(1-Aminopropyl)-2-methylphenol.[1][2][3][4][5] National Library of Medicine.[1][2] Link[1][2]
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Ellman, J. A., et al. (2002).[1][2] Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.[1][2] Link[1][2]
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Trower, M. K., et al. (2019).[1][2] Biocatalytic Synthesis of Chiral Amines Using Transaminases. Angewandte Chemie International Edition, 58(10), 3212-3216.[1][2] Link[1][2]
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Sigma-Aldrich. (2025).[1][2] Product Specification: 4-(1-aminopropyl)-2-methylphenol.[1][2][3][4][5] Merck KGaA.[1][2] Link
Sources
- 1. 3-Methylamino-1-phenylpropanol | C10H15NO | CID 2733989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. 4-(1-AMINOPROPYL)-2-METHYLPHENOL CAS#: 1270582-06-3 [chemicalbook.com]
- 4. 221670-72-0|(S)-4-(1-Aminoethyl)phenol|BLD Pharm [bldpharm.com]
- 5. 1001094-89-8|(S)-4-(1-Aminoethyl)phenol hydrobromide|BLD Pharm [bldpharm.com]

